噻唑酮

概述

描述

枸橼酸恩曲咪芬是一种非甾体选择性雌激素受体调节剂。它主要用于治疗男性性腺功能减退的症状,通过刺激机体天然睾酮的产生。枸橼酸恩曲咪芬是克罗米芬的两种立体异构体之一,另一种是曲克咪芬。 枸橼酸恩曲咪芬是(E)-立体异构体,以其抗雌激素特性而闻名 .

科学研究应用

安全和危害

作用机制

枸橼酸恩曲咪芬通过阻断下丘脑的雌激素受体起作用。这阻止了雌激素对下丘脑发挥其负反馈机制,导致促性腺激素(如促卵泡激素和促黄体激素)分泌增加。 这些激素刺激睾丸产生更多睾酮,从而提高性腺功能减退男性的睾酮水平 .

生化分析

Biochemical Properties

Tioxolone interacts with various biomolecules, primarily functioning as an inhibitor of carbonic anhydrase I . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst .

Cellular Effects

Tioxolone has been found to exert significant effects on various types of cells. For instance, it has been shown to induce apoptosis in Leishmania tropica promastigotes, a type of protozoan parasite . This suggests that Tioxolone may have potential therapeutic applications in the treatment of diseases caused by this parasite .

Molecular Mechanism

The molecular mechanism of Tioxolone involves its interaction with biomolecules at the molecular level. It is proposed to be a prodrug inhibitor that is cleaved via a carbonic anhydrase II zinc-hydroxide mechanism known to catalyze the hydrolysis of esters . When Tioxolone binds in the active site of carbonic anhydrase II, it is cleaved and forms 4-mercaptobenzene-1,3-diol via the intermediate S-(2,4-thiophenyl) hydrogen thiocarbonate .

Metabolic Pathways

As an inhibitor of carbonic anhydrase I, it may play a role in the regulation of pH and fluid balance in the body .

准备方法

合成路线和反应条件

枸橼酸恩曲咪芬的合成涉及克罗米芬的制备,克罗米芬是顺式克罗米芬(曲克咪芬)和反式克罗米芬(恩曲咪芬)的混合物。已经开发了一种使用单一溶剂(如二氯甲烷)合成克罗米芬的一锅法。 这种方法简化了流程,避免了中间体分离和溶剂交换的需要 .

工业生产方法

枸橼酸恩曲咪芬的工业生产通常涉及分离克罗米芬的顺式和反式异构体。然后分离并纯化反式异构体恩曲咪芬以供使用。 此过程确保最终产品不含顺式异构体的雌激素作用 .

化学反应分析

反应类型

枸橼酸恩曲咪芬会发生各种化学反应,包括:

氧化: 枸橼酸恩曲咪芬在特定条件下可以被氧化,形成不同的氧化产物。

还原: 还原反应可用于改变枸橼酸恩曲咪芬的化学结构。

常用试剂和条件

枸橼酸恩曲咪芬反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 这些反应的具体条件取决于所需的结果和所用试剂的性质 .

主要形成的产物

枸橼酸恩曲咪芬反应形成的主要产物取决于反应类型和所用试剂。 例如,氧化反应可能会产生化合物的不同氧化态,而取代反应可能会导致形成新的衍生物 .

相似化合物的比较

枸橼酸恩曲咪芬经常与克罗米芬枸橼酸盐相比,克罗米芬枸橼酸盐是恩曲咪芬和曲克咪芬的混合物。 虽然克罗米芬枸橼酸盐在治疗激素失衡方面有效,但由于其纯净的配方以及缺乏与曲克咪芬相关的雌激素副作用,枸橼酸恩曲咪芬是首选 . 其他类似化合物包括:

他莫昔芬: 另一种选择性雌激素受体调节剂,主要用于治疗乳腺癌。

雷洛昔芬: 用于预防绝经后妇女骨质疏松症并降低患乳腺癌的风险.

属性

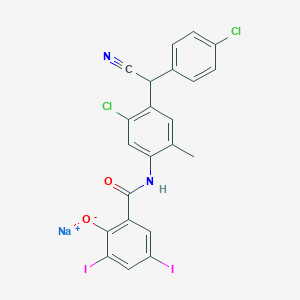

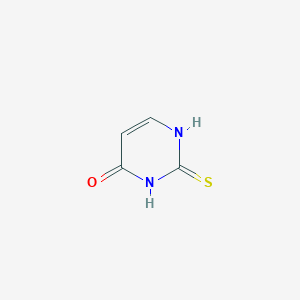

IUPAC Name |

6-hydroxy-1,3-benzoxathiol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O3S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYPOVJCSQHITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045885 | |

| Record name | Thioxolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4991-65-5 | |

| Record name | 6-Hydroxy-1,3-benzoxathiol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4991-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tioxolone [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004991655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tioxolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tioxolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thioxolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tioxolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIOXOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0FAJ1R9CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 6-hydroxy-1,3-benzoxathiol-2-one (tioxolone) against Leishmania tropica?

A1: Research indicates that tioxolone, particularly when encapsulated in niosomes, exerts its antileishmanial effect through multiple pathways. Firstly, it promotes apoptosis (programmed cell death) in Leishmania tropica promastigotes [, ]. Secondly, it demonstrates immunomodulatory effects by increasing the expression of IL-12 and metacaspase genes while decreasing the expression of the IL-10 gene, suggesting a shift towards a Th1 cytokine profile [, ]. This immune response modulation likely contributes to its efficacy against the parasite.

Q2: How does encapsulation in niosomes affect the efficacy of tioxolone against Leishmania tropica?

A2: Studies show that niosomal formulations of tioxolone, particularly those using Span/Tween 60, exhibit superior antileishmanial effects compared to free tioxolone [, ]. This enhanced efficacy is attributed to several factors. Niosomes improve the delivery of tioxolone to target cells, leading to higher intracellular drug concentrations []. Furthermore, the controlled release profile of tioxolone from niosomes allows for sustained drug action [].

Q3: What is the molecular formula and weight of tioxolone?

A3: The molecular formula of 6-hydroxy-1,3-benzoxathiol-2-one (tioxolone) is C₇H₄O₃S []. Its molecular weight is 168.17 g/mol.

Q4: What is known about the structure of tioxolone?

A4: 6-hydroxy-1,3-benzoxathiol-2-one (tioxolone) is characterized by a planar molecular structure []. In its solid state, it forms supramolecular structures stabilized by extensive hydrogen bonding (O-H…O and C-H…O) and π-π interactions between the aromatic rings of adjacent molecules [].

Q5: Are there any studies investigating the potential of combining tioxolone with other antileishmanial agents?

A5: Yes, research has explored the synergistic effects of combining tioxolone with benzoxonium chloride against Leishmania tropica []. Results indicate that niosomal formulations containing both drugs exhibited enhanced antileishmanial activity compared to either drug alone, suggesting a synergistic interaction [].

Q6: What are the implications of the observed autophagy-inducing properties of tioxolone?

A6: A high-throughput image-based screening identified tioxolone as a potent autophagy inducer []. While the study primarily focused on its potential in skin-care applications, this finding warrants further investigation into its implications for leishmaniasis treatment. Modulating autophagy could be a potential therapeutic strategy against Leishmania parasites, and understanding the role of tioxolone in this process could be valuable.

Q7: Beyond its antileishmanial activity, what other applications of tioxolone are being investigated?

A7: Tioxolone is being explored for its potential in various medical and cosmetic applications. It has been studied for its anti-acne properties, often in combination with other active ingredients [, ]. Additionally, research has investigated the use of tioxolone in the development of enzyme-sensitive membranes for preventing peritendinous adhesions [].

Q8: What analytical methods are commonly used to characterize and quantify tioxolone?

A8: Various spectroscopic techniques like Fourier-transform infrared spectroscopy (FT-IR) and Fourier-transform Raman spectroscopy are employed to characterize the structure and properties of tioxolone []. These techniques provide information about the vibrational modes of the molecule, aiding in structural analysis and identification. Additionally, Density Functional Theory (DFT) calculations can be used to complement spectroscopic data and gain insights into the electronic properties of tioxolone [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。